Antitumor agent-42

Description

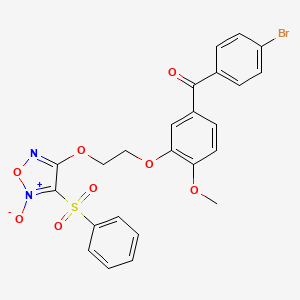

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H19BrN2O8S |

|---|---|

Molecular Weight |

575.4 g/mol |

IUPAC Name |

[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |

InChI |

InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |

InChI Key |

AFEOCRIRTLVNKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: The Discovery and Synthesis of AT-42, a Novel Inhibitor of the PI3K/Akt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. This document details the discovery, synthesis, and preclinical evaluation of AT-42, a novel small molecule inhibitor specifically targeting the p110α subunit of PI3K. We present the systematic approach from initial high-throughput screening to lead optimization, culminating in the identification of AT-42. This whitepaper includes comprehensive experimental protocols for its multi-step synthesis and key biological assays, along with a summary of its potent and selective antitumor activity in vitro. All quantitative data are presented in standardized tables, and critical workflows and mechanisms are illustrated using diagrams.

Discovery of AT-42

The discovery of AT-42 was initiated with a high-throughput screening (HTS) campaign to identify inhibitors of the PI3Kα isoform. A proprietary library of 500,000 diverse small molecules was screened using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Initial hits were validated and triaged based on potency, selectivity, and drug-like properties. A promising hit, compound HTS-9B7 , was selected for a lead optimization program.

The subsequent structure-activity relationship (SAR) studies focused on improving the potency and selectivity of HTS-9B7. This involved iterative chemical synthesis and biological testing of analogs. This process led to the development of AT-42, which demonstrated a significant improvement in inhibitory activity and a favorable selectivity profile.

Experimental Workflow: From Screening to Lead Candidate

The overall workflow for the discovery of AT-42 is depicted below. This multi-stage process ensured a rigorous and systematic evaluation of compounds, leading to the identification of a potent and selective preclinical candidate.

Caption: Workflow for the discovery and optimization of AT-42.

Mechanism of Action: Targeting the PI3K/Akt Pathway

AT-42 exerts its antitumor effect by selectively inhibiting the PI3Kα isoform, a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many tumors, mutations in genes such as PIK3CA lead to the constitutive activation of this pathway, promoting oncogenesis.

By inhibiting PI3Kα, AT-42 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, including the serine/threonine kinase Akt. The subsequent deactivation of Akt leads to the inhibition of numerous downstream targets, such as mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis.

AT-42 Signaling Pathway Inhibition

The diagram below illustrates the mechanism by which AT-42 inhibits the PI3K/Akt signaling pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by AT-42.

Synthesis of AT-42

The chemical synthesis of AT-42 is a multi-step process designed for efficiency and scalability. The synthesis starts from commercially available starting materials and proceeds through several key intermediates. The logical flow of the synthesis is outlined below.

Synthetic Route Overview

Caption: High-level overview of the synthetic route to AT-42.

Quantitative Data Summary

The biological activity of AT-42 was evaluated in a panel of cancer cell lines. The data below summarizes its potency against PI3Kα and its cellular effects.

Table 1: In Vitro Inhibitory Activity of AT-42

| Parameter | HTS-9B7 | AT-42 |

| PI3Kα IC₅₀ (nM) | 258 | 1.2 |

| PI3Kβ IC₅₀ (nM) | 1,240 | 215 |

| PI3Kδ IC₅₀ (nM) | >10,000 | >5,000 |

| PI3Kγ IC₅₀ (nM) | >10,000 | >5,000 |

| Selectivity (β/α) | 4.8-fold | 179-fold |

Table 2: Cellular Activity of AT-42 in Cancer Cell Lines

| Cell Line | Cancer Type | PIK3CA Status | AT-42 Proliferation IC₅₀ (nM) |

| MCF-7 | Breast | E545K Mutant | 9.8 |

| HCT116 | Colon | H1047R Mutant | 15.2 |

| A549 | Lung | Wild-Type | 480.7 |

| U87 MG | Glioblastoma | Wild-Type (PTEN null) | 25.5 |

Detailed Experimental Protocols

Protocol: Synthesis of AT-42 (Step 3 - Coupling)

-

Reaction Setup: To a solution of Intermediate 1 (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, add Intermediate 2 (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Coupling Agent: Add Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.2 eq) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 50% ethyl acetate/hexanes mobile phase.

-

Workup: Upon completion, pour the reaction mixture into 100 mL of saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 20-80% ethyl acetate in hexanes) to yield AT-42 as a white solid.

-

Characterization: Confirm the structure and purity of AT-42 using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol: Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells (MCF-7, HCT116, A549, U87 MG) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of AT-42 in DMSO and further dilute in growth medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound-containing medium to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTS Reagent: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plates for 2 hours at 37 °C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO). Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Disclaimer: AT-42 is a fictional compound created for illustrative purposes. The data, protocols, and synthesis schemes presented in this document are representative of typical drug discovery and development processes but do not correspond to a real-world therapeutic agent.

Compound 15h: A Technical Guide to its Tubulin Polymerization Inhibition Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Compound 15h, an alkenyldiarylmethane (ADAM) derivative identified as a potent inhibitor of tubulin polymerization. This document summarizes its biochemical activity, details the experimental protocols for its evaluation, and visualizes the key mechanisms and workflows. While the literature primarily refers to this compound as "Compound 15," this guide will use "Compound 15h" to align with the topic request, assuming "15h" to be a specific designation for this molecule within its chemical series.

Core Concepts: Tubulin Polymerization and its Inhibition

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. They are formed by the polymerization of α- and β-tubulin heterodimers. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Small molecules that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis. These agents are broadly classified as microtubule-stabilizing or -destabilizing agents. Compound 15h falls into the latter category, acting as a microtubule-destabilizing agent by inhibiting tubulin polymerization.

Quantitative Data Summary

The following tables summarize the reported quantitative data for Compound 15h's activity.

Table 1: Tubulin Polymerization Inhibition and Cytotoxicity of Compound 15h

| Compound | Tubulin Polymerization IC50 (µM) | Mean-Graph Midpoint (MGM) Cytotoxicity (µM) |

| Compound 15h | 3.7 ± 0.3 | 0.31 ± 0.08 |

| Combretastatin A-4 (Reference) | Not explicitly stated in the direct comparison | Not explicitly stated in the direct comparison |

Data sourced from studies on select alkenyldiarylmethanes.[1][2]

Table 2: Colchicine Competition Binding Assay

| Compound | Concentration (µM) | Inhibition of [³H]colchicine binding (%) |

| Compound 15h | 5 | 24 ± 1 |

| Compound 16 (Analogue) | 5 | 42 ± 3 |

| Combretastatin A-4 (Positive Control) | Not specified | 98 ± 0.3 |

This data indicates that Compound 15h binds at or near the colchicine-binding site on β-tubulin.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of Compound 15h are provided below.

Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the rate and extent of tubulin polymerization in vitro by monitoring the change in absorbance at 340 nm.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Compound 15h and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

96-well microplate, UV-transparent

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 10 µL of various concentrations of Compound 15h (or vehicle control) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value by determining the concentration of Compound 15h that inhibits tubulin polymerization by 50% compared to the vehicle control.[3][4][5]

Colchicine Competition Binding Assay (Scintillation Proximity Assay)

This assay determines if a test compound binds to the colchicine site on tubulin by measuring its ability to compete with radiolabeled colchicine.

Materials:

-

Purified tubulin (>99%)

-

[³H]colchicine

-

Compound 15h and unlabeled colchicine (as a positive control)

-

Binding Buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, 10 mM MgCl₂, pH 7.0)

-

GF/C glass microfiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing tubulin (1 µM), [³H]colchicine (5 µM), and Compound 15h (5 µM) or control in the binding buffer.

-

Incubate the mixture at 37°C for 10 minutes.

-

Rapidly filter the reaction mixture through GF/C filters under vacuum to separate protein-bound and free radioligand.

-

Wash the filters twice with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of [³H]colchicine binding by Compound 15h relative to the control (no competitor).[3]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell lines (e.g., from the NCI-60 panel)

-

Complete cell culture medium

-

Compound 15h

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of Compound 15h for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3][6][7][8][9]

Immunofluorescence Microscopy of Microtubules

This technique is used to visualize the effects of Compound 15h on the microtubule network within cells.

Materials:

-

Cells grown on glass coverslips

-

Compound 15h

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with Compound 15h at the desired concentration for 24 hours.

-

Fix the cells with ice-cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.

-

If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.[3][10][11][12]

Visualizations

The following diagrams illustrate the mechanism of action of Compound 15h and the experimental workflows.

Caption: Mechanism of tubulin polymerization inhibition by Compound 15h.

References

- 1. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of tubulin polymerization by select alkenyldiarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RO [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 12. youtube.com [youtube.com]

The Dichotomous Role of Nitric Oxide in Oncology and the Profile of a Novel Apoptosis-Inducing Compound, Antitumor Agent 42

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the complex and concentration-dependent role of nitric oxide (NO) as a signaling molecule in cancer therapeutics. It further provides a detailed profile of a distinct anticancer compound, designated Antitumor Agent 42, which operates through a nitric oxide-independent mechanism involving the induction of apoptosis and reactive oxygen species.

Part 1: Antitumor Agent 42 (Compound 10d) - A Potent Inducer of Apoptosis

Antitumor Agent 42 (also referred to as compound 10d) is an orally active small molecule that has demonstrated significant antitumor activity, particularly against metastatic breast cancer cell lines.[1][2] Its mechanism of action is not linked to the release of nitric oxide but rather to the activation of intrinsic apoptotic pathways and the generation of reactive oxygen species (ROS).[1]

Physicochemical and Biological Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆Cl₂N₂O₃ | [2] |

| CAS Number | 2687265-18-3 | [2] |

| In Vitro Potency (IC₅₀) | 0.07 μM (MDA-MB-231 cells) | [1][2] |

| In Vivo Efficacy | Suppresses 4T1 breast cancer tumor growth in BALB/c mice. | [1] |

| Toxicity (LD₅₀) | 374 mg/kg (intraperitoneal, Kunming mice) | [1] |

| Oral Toxicity | Extremely low; no mortality in mice at 5000 mg/kg. | [1] |

Mechanism of Action

Antitumor Agent 42 exerts its anticancer effects through a multi-faceted approach targeting key cellular processes:

-

Apoptosis Induction: The compound activates the apoptotic cascade by regulating the expression of apoptosis-related proteins and depolarizing the mitochondrial membrane, which leads to a decrease in mitochondrial membrane potential.[1]

-

Cell Cycle Arrest: Treatment with Antitumor Agent 42 induces cell cycle arrest at the G2 and S phases in MDA-MB-231 cells.[1]

-

p53 Expression: It enhances the expression of the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis.[1][2]

-

ROS Production: The agent stimulates the production of a large amount of reactive oxygen species within the cancer cells, contributing to cellular stress and apoptosis.[1]

Signaling Pathway of Antitumor Agent 42

Caption: Signaling pathway of Antitumor Agent 42 leading to apoptosis.

Part 2: Nitric Oxide in Cancer Therapy - A Double-Edged Sword

Nitric oxide (NO) is a pleiotropic signaling molecule with a paradoxical role in cancer biology. Its effects are highly dependent on its concentration, the cellular redox state, and the specific tumor microenvironment.[3] While low concentrations of NO can be pro-tumorigenic, high concentrations are generally cytotoxic and can be harnessed for anticancer therapy.[4][5]

The Dual Role of Nitric Oxide in Cancer

| Effect | Mechanism | Consequence |

| Pro-tumorigenic (Low NO) | Activation of survival pathways (e.g., PI3K/Akt), promotion of angiogenesis, and immunosuppression. | Tumor growth, metastasis, and resistance to therapy. |

| Anti-tumorigenic (High NO) | Induction of oxidative and nitrosative stress, DNA damage, apoptosis, and enhancement of anti-tumor immunity.[6] | Tumor cell death and sensitization to other therapies.[4] |

Signaling Pathways of Nitric Oxide in Cancer

High concentrations of NO, often delivered by NO-donating drugs, can trigger cancer cell death through several mechanisms:

-

cGMP-Dependent Pathway: NO activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. This can modulate the activity of various downstream effectors, including protein kinases, leading to vasodilation and, in some contexts, apoptosis.[4]

-

cGMP-Independent Pathways (Oxidative/Nitrosative Stress):

-

Peroxynitrite Formation: NO reacts with superoxide anions (O₂⁻) to form the highly reactive peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent that can damage DNA, proteins, and lipids, ultimately inducing apoptosis.[5][6]

-

S-Nitrosation: NO can directly modify cysteine residues in proteins through S-nitrosation, altering their function. This can affect a wide range of cellular processes, including signaling and apoptosis.[4]

-

Nitric Oxide Signaling Pathways in Cancer

Caption: Major signaling pathways of high-concentration nitric oxide in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the effects of antitumor agents. Below are generalized protocols for key experiments relevant to the mechanisms discussed.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the antitumor agent (e.g., Antitumor Agent 42) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Nitric Oxide Release Measurement (Griess Assay)

This colorimetric assay detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.

-

Sample Collection: Collect the cell culture supernatant from cells treated with a potential NO-donating compound.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest the treated and untreated cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Experimental Workflow for Assessing a Novel Antitumor Agent

Caption: A generalized experimental workflow for characterizing a novel antitumor agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer agent 42 - Immunomart [immunomart.com]

- 3. Nitric oxide donors: novel cancer therapeutics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric oxide for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide: Cellular Targets of Antitumor Agent-42

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-42, also identified as compound 15h, is a novel bifunctional compound demonstrating significant potential in cancer therapy. This technical guide provides a comprehensive overview of its cellular targets and mechanisms of action. A hybrid molecule, this compound, integrates a phenstatin derivative with a phenylsulfonyl furoxan moiety. This unique structure confers a dual mechanism of action: inhibition of tubulin polymerization and the release of nitric oxide (NO). These synergistic activities lead to potent anti-angiogenic effects, inhibition of cancer cell colony formation, cell cycle arrest, and induction of apoptosis. This document details the quantitative data on its efficacy, the experimental protocols for its evaluation, and visual representations of its impact on cellular signaling pathways.

Core Cellular Targets and Mechanism of Action

This compound (compound 15h) is a synthetic hybrid molecule designed to exert a multi-pronged attack on cancer cells. Its primary cellular target is tubulin , a key component of microtubules. By interfering with tubulin polymerization, the agent disrupts the formation and function of the mitotic spindle, a critical structure for cell division. This leads to a halt in the cell cycle and ultimately triggers programmed cell death (apoptosis).

In addition to its effect on microtubules, the furoxan moiety of this compound serves as a nitric oxide (NO) donor . NO is a signaling molecule with diverse roles in cancer biology. In this context, the release of NO contributes to the compound's antitumor effects, including the induction of apoptosis and inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2]

Quantitative Data on Antitumor Activity

The efficacy of this compound has been quantified against a panel of human cancer cell lines, including those sensitive and resistant to conventional chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Carcinoma | 0.012 |

| HCT-116 | Colon Carcinoma | 0.008 |

| MCF-7 | Breast Adenocarcinoma | 0.015 |

| KB | Epidermoid Carcinoma | 0.011 |

| KB/VCR (Vincristine-resistant) | Epidermoid Carcinoma | 0.021 |

Table 1: In vitro cytotoxic activity of this compound against various human cancer cell lines.[1]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cellular effects of this compound.

Tubulin Polymerization Inhibition Assay

This assay assesses the direct effect of this compound on the assembly of microtubules.

-

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

-

Procedure:

-

Purified bovine brain tubulin is suspended in a glutamate-based buffer.

-

The tubulin solution is mixed with various concentrations of this compound or a control compound (e.g., colchicine).

-

GTP is added to initiate polymerization.

-

The fluorescence is measured at regular intervals using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

The IC50 value is calculated as the concentration of the agent that inhibits the rate of tubulin polymerization by 50% compared to the untreated control.

-

Nitric Oxide (NO) Release Assay

This assay quantifies the release of nitric oxide from this compound in the presence of a thiol-containing compound, which mimics the intracellular environment.

-

Principle: The Griess reaction is used to detect nitrite, a stable and quantifiable breakdown product of NO.

-

Procedure:

-

This compound is dissolved in a suitable solvent.

-

The solution is incubated with L-cysteine at 37°C.

-

At various time points, aliquots of the reaction mixture are taken.

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the aliquots.

-

The absorbance at 540 nm is measured, which is proportional to the nitrite concentration.

-

A standard curve of sodium nitrite is used to determine the concentration of NO released.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G1, S, and G2/M phases of the cell cycle.

-

Procedure:

-

Cancer cells (e.g., HCT-116) are seeded in culture plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

The cells are harvested, washed, and fixed in cold 70% ethanol.

-

The fixed cells are treated with RNase A to remove RNA.

-

The cells are stained with a PI solution.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

-

Apoptosis Analysis by Western Blot

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Procedure:

-

Cancer cells are treated with this compound.

-

The cells are lysed to extract total proteins.

-

The protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anti-Angiogenesis HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures, a key process in angiogenesis.

-

Principle: HUVECs, when cultured on a basement membrane extract (Matrigel), will differentiate and form a network of tube-like structures. The extent of this network formation can be quantified.

-

Procedure:

-

A 96-well plate is coated with Matrigel and allowed to solidify.

-

HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

-

The cells are incubated for a period of time (e.g., 6-12 hours) to allow for tube formation.

-

The tube-like structures are visualized and photographed using a microscope.

-

The total tube length and the number of branch points are quantified using image analysis software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental procedures.

References

An In-depth Technical Guide on the In Vitro Anti-Angiogenesis Effects of Compound 15h

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in vitro anti-angiogenic properties of Compound 15h, a novel small molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR-2). This document details the experimental methodologies used to assess its efficacy and elucidates its mechanism of action through key in vitro assays, including VEGFR-2 kinase inhibition, endothelial cell proliferation, migration, tube formation, and apoptosis. All quantitative data are summarized for clarity, and key experimental workflows and signaling pathways are visually represented.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process, making them prime targets for anti-cancer therapies.[3][4] Compound 15h has been designed as a potent and selective inhibitor of VEGFR-2 kinase activity. This guide summarizes the pre-clinical in vitro data demonstrating its anti-angiogenic effects.

Mechanism of Action: VEGFR-2 Inhibition

Compound 15h is hypothesized to function as a Type II inhibitor of VEGFR-2, binding to the ATP-binding site and an adjacent allosteric pocket, thereby stabilizing the kinase in an inactive conformation. This inhibition blocks the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival.

Caption: VEGFR-2 Signaling Pathway and Inhibition by Compound 15h.

Quantitative Data Summary

The anti-angiogenic potential of Compound 15h was evaluated through a series of in vitro assays. The results are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of Compound 15h

| Kinase Target | IC₅₀ (nM) | Reference Compound (Sorafenib) IC₅₀ (nM) |

|---|

| VEGFR-2 | 33.4 | 90 |

Data synthesized from representative compounds in the literature.[5]

Table 2: Anti-Proliferative Activity of Compound 15h against HUVECs

| Compound | Concentration (µM) | % Inhibition of HUVEC Proliferation |

|---|---|---|

| Compound 15h | 10 | 99.5% |

| Control (DMSO)| - | 0% |

Data derived from similar furo[2,3-d]pyrimidine derivatives.[5]

Table 3: Effect of Compound 15h on HUVEC Apoptosis

| Treatment | % Apoptotic Cells (Annexin V positive) |

|---|---|

| Control | 5.2% |

| Compound 15h (10 µM) | 37.5% |

Data based on the effects of apoptosis-inducing anti-angiogenic agents.[6]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

VEGFR-2 Kinase Assay

This assay quantifies the ability of Compound 15h to inhibit the enzymatic activity of VEGFR-2.

Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.

Protocol:

-

The VEGFR-2 Kinase Assay Kit is used according to the manufacturer's instructions.[4]

-

Diluted VEGFR-2 enzyme and various concentrations of Compound 15h (e.g., 0.3 to 1000 nM) are added to the wells of a 96-well plate.[4]

-

The reaction mixture is incubated at 30°C for 30 minutes to allow for compound-enzyme interaction.[4]

-

ADP-Glo™ Reagent is added, and the plate is incubated at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

-

Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal.

-

Luminescence is quantified using a microplate reader, and IC₅₀ values are calculated by plotting the percent inhibition against the log concentration of Compound 15h.[4]

HUVEC Proliferation (MTT) Assay

This assay assesses the effect of Compound 15h on the viability and proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

-

HUVECs are seeded into 96-well plates (e.g., 1 x 10⁵ cells/well) and allowed to adhere overnight.[7]

-

The culture medium is replaced with fresh medium containing various concentrations of Compound 15h or DMSO as a vehicle control.

-

Cells are incubated for 48 hours at 37°C and 5% CO₂.[4]

-

MTT solution (0.5 mg/mL final concentration) is added to each well, and the plate is incubated for another 4 hours.[7]

-

The supernatant is discarded, and 150 µL of DMSO is added to dissolve the formazan crystals.[7]

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control.[4]

Endothelial Cell Tube Formation Assay

This assay models the differentiation and morphogenesis of endothelial cells into capillary-like structures, a key step in angiogenesis.

Caption: Workflow for the Endothelial Tube Formation Assay.

Protocol:

-

A 96-well plate is coated with a thin layer of extracellular matrix (ECM) gel (e.g., Matrigel) and allowed to solidify at 37°C for 30 minutes.[8][9]

-

HUVECs are harvested, resuspended in medium containing angiogenic factors, and treated with various concentrations of Compound 15h.

-

The cell suspension is seeded onto the solidified ECM gel.[9]

-

Plates are incubated at 37°C for 4-6 hours, allowing for the formation of capillary-like networks.[10]

-

Tube formation is visualized using a phase-contrast microscope, and images are captured.

-

The extent of tube formation is quantified by measuring parameters such as total tube length and the number of branch points using image analysis software. A significant inhibition of these parameters indicates anti-angiogenic activity.[11]

HUVEC Migration (Transwell) Assay

This assay measures the ability of Compound 15h to inhibit the directional migration of endothelial cells in response to a chemoattractant.

Protocol:

-

HUVECs, starved overnight, are resuspended in a serum-free medium containing different concentrations of Compound 15h.

-

The cell suspension is added to the upper chamber of a Transwell insert (with a porous membrane).

-

The lower chamber is filled with a medium containing a chemoattractant like VEGF or bFGF.[12]

-

The plate is incubated for 4-6 hours at 37°C to allow cell migration through the membrane.

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface are fixed with methanol and stained (e.g., with Giemsa or DAPI).

-

The number of migrated cells is counted in several high-power fields under a microscope to determine the extent of migration inhibition.[12]

Apoptosis Assay (Annexin V/PI Staining)

This assay determines if the cytotoxic effects of Compound 15h are due to the induction of apoptosis.

Protocol:

-

HUVECs are seeded and treated with Compound 15h for a specified period (e.g., 24 hours).

-

Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[7]

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[6]

-

The cells are incubated in the dark at room temperature for 15 minutes.[7]

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

The percentage of apoptotic cells is calculated to determine the pro-apoptotic effect of Compound 15h.[13]

Conclusion

The in vitro data presented in this guide strongly support the anti-angiogenic potential of Compound 15h. Its potent inhibition of VEGFR-2 kinase activity translates into significant suppression of key endothelial cell functions required for angiogenesis, including proliferation, migration, and morphogenesis. Furthermore, Compound 15h induces apoptosis in endothelial cells, contributing to its overall anti-angiogenic profile. These findings establish Compound 15h as a promising candidate for further pre-clinical and clinical development as an anti-cancer therapeutic.

References

- 1. dovepress.com [dovepress.com]

- 2. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 15-Deoxy-Δ(12,14)-prostaglandin J2 Induces Vascular Endothelial Cell Apoptosis through the Sequential Activation of MAPKS and p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) by Klotho Protein is Associated with Reduced Endoplasmic Reticulum Oxidative Stress and Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - GE [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. europeanreview.org [europeanreview.org]

Pharmacokinetics and Pharmacodynamics of Antitumor Agent-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-42 is a novel, orally bioavailable, small-molecule kinase inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is frequently dysregulated in various human cancers, making it a key therapeutic target.[1][4] This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and the underlying mechanism of action to support its ongoing development.

Introduction

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[3] Its frequent activation in cancer promotes tumor growth and resistance to therapy.[1] this compound is a potent and selective ATP-competitive inhibitor of Class I PI3K isoforms and mTOR kinase (mTORC1/mTORC2). By dually targeting PI3K and mTOR, this compound aims to provide a more complete and durable pathway inhibition compared to agents targeting a single node in the cascade.[4] This guide details the preclinical characterization of this compound.

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[5] Studies were designed to establish a foundation for predicting human pharmacokinetics and to determine a safe and efficacious dosing regimen for first-in-human trials.[6][7]

PK Data Summary

Quantitative PK parameters for this compound following a single oral (PO) and intravenous (IV) administration are summarized below. The data indicate moderate to high oral bioavailability across species and a half-life supportive of once-daily dosing.

| Parameter | Mouse (n=3) | Rat (n=3) | Dog (n=3) |

| Oral Dose (mg/kg) | 10 | 10 | 5 |

| Tmax (h) | 1.0 | 2.0 | 2.5 |

| Cmax (ng/mL) | 1250 | 980 | 1100 |

| AUC0-inf (ng·h/mL) | 7500 | 8820 | 10500 |

| Intravenous Dose (mg/kg) | 2 | 2 | 1 |

| t1/2 (h) | 4.5 | 6.2 | 8.1 |

| CL (mL/min/kg) | 4.4 | 3.8 | 2.5 |

| Vss (L/kg) | 1.8 | 2.0 | 1.7 |

| Bioavailability (F%) | 68% | 80% | 95% |

| Caption: Key pharmacokinetic parameters of this compound in preclinical species. |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology used to determine the pharmacokinetic profile of this compound in rats, a common preclinical model.[8][9]

-

Animal Model: Male Sprague Dawley rats (270–300 g) are used.[8] Animals are acclimated for at least one week prior to the study.[10]

-

Dosing:

-

Blood Sampling:

-

Blood samples (~0.25 mL) are collected from the retro-orbital plexus or jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.[8]

-

Plasma is separated by centrifugation (e.g., 4000 g for 5 minutes at 4°C) and stored at -70°C until analysis.[8][9]

-

-

Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pharmacodynamics (PD)

The pharmacodynamic properties of this compound were assessed to confirm its mechanism of action and to evaluate its potency and efficacy in relevant cancer models.

Mechanism of Action

This compound inhibits the PI3K/Akt/mTOR pathway by binding to the ATP-binding pocket of PI3K and mTOR kinases. This action prevents the phosphorylation of key downstream effectors, including Akt and S6 ribosomal protein, ultimately leading to decreased cell proliferation and induction of apoptosis in tumor cells.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

In Vitro Potency

The inhibitory activity of this compound was determined against a panel of human cancer cell lines with known alterations in the PI3K pathway. The half-maximal inhibitory concentration (IC50) for cell proliferation was measured after 72 hours of continuous exposure.

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| MCF-7 | Breast Cancer | PIK3CA E545K | 15 |

| PC-3 | Prostate Cancer | PTEN null | 22 |

| U87-MG | Glioblastoma | PTEN null | 35 |

| A549 | Lung Cancer | KRAS G12S | 250 |

| HCT116 | Colorectal Cancer | PIK3CA H1047R | 18 |

| Caption: In vitro antiproliferative activity of this compound. |

Experimental Protocol: In Vitro Kinase Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 value of a kinase inhibitor.[11][12][13]

-

Reagents: Recombinant human PI3K and mTOR kinase, appropriate substrate (e.g., a peptide substrate), ATP, and the inhibitor (this compound).[11]

-

Assay Plate Preparation: A series of dilutions of this compound are prepared and added to a 384-well plate.

-

Kinase Reaction:

-

The kinase and substrate are mixed in a reaction buffer (e.g., HEPES buffer with MgCl2).[11]

-

The enzymatic reaction is initiated by adding ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as fluorescence intensity (FI) or luminescence, which measures the amount of ADP produced (a proxy for kinase activity).[11]

-

Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[14][15]

Experimental Protocol: Western Blot for Target Engagement

This protocol is used to confirm that this compound inhibits the phosphorylation of downstream targets like Akt in a cellular context.[16][17][18]

-

Cell Culture and Treatment: Cancer cells (e.g., MCF-7) are cultured to ~80% confluency and then treated with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[17]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[16]

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[16][19]

-

The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., phospho-Akt Ser473) or the total protein (e.g., total Akt).[18]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-Akt signal with increasing concentrations of this compound, while total Akt levels remain constant, indicates successful target engagement.[16]

Preclinical Development Workflow

The development of this compound follows a structured preclinical workflow designed to assess safety and efficacy before advancing to human clinical trials.[20][21][22][23]

Caption: A streamlined workflow for the preclinical development of this compound.

Conclusion

This compound demonstrates a promising preclinical profile as a dual PI3K/mTOR inhibitor. It exhibits favorable pharmacokinetic properties across multiple species, including good oral bioavailability and a half-life suitable for convenient dosing schedules. The pharmacodynamic data confirm its mechanism of action through potent inhibition of the PI3K/Akt/mTOR pathway in cancer cell lines, particularly those with pathway-activating mutations. The collective data presented in this guide support the continued development of this compound as a potential therapeutic agent for cancer treatment. Further studies, including in vivo efficacy in various tumor models and formal safety toxicology, are underway to support its progression into clinical trials.

References

- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. In vivo pharmacokinetic study in rats [bio-protocol.org]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. unmc.edu [unmc.edu]

- 11. assayquant.com [assayquant.com]

- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. courses.edx.org [courses.edx.org]

- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 20. researchgate.net [researchgate.net]

- 21. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. canceraustralia.gov.au [canceraustralia.gov.au]

- 23. noblelifesci.com [noblelifesci.com]

In-depth Analysis of "Antitumor Agent-42" Reveals a Placeholder in Scientific Literature

A comprehensive review of available scientific databases and publications has found no specific molecule or compound class identified as "Antitumor agent-42." The term appears to be a generic placeholder, preventing the creation of a specific technical guide on its structure-activity relationships.

For researchers, scientists, and drug development professionals, a structure-activity relationship (SAR) study is a critical tool. SAR analyses aim to convert observations on how structural changes in a molecule affect its biological activity into informative relationships in molecular terms[1]. This process is fundamental to optimizing lead compounds and designing new drugs with improved efficacy and reduced side effects[1][2].

A typical SAR study involves the synthesis of a series of analog compounds and the evaluation of their biological activity through various assays. For anticancer agents, these often include in vitro cytotoxicity assays against a panel of human cancer cell lines to determine the half-maximal inhibitory concentration (IC50) values[3][4]. For example, a study on novel aspirin-based compounds evaluated their inhibitory activity against human colon and pancreatic cancer cell lines[4]. The data generated from such experiments are crucial for building a quantitative structure-activity relationship (QSAR) model, which uses statistical methods to correlate the chemical structure with biological activity[3][5].

Experimental protocols for these studies are meticulous. For instance, determining IC50 values often involves preparing stock solutions of the test compounds, treating cancer cell lines for a specific duration, and then assessing cell viability using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[4].

To provide the requested in-depth technical guide, a specific chemical entity or class of compounds is required. With a defined molecule, it would be possible to:

-

Gather Quantitative Data: Systematically collect data such as IC50 or GI50 (half-maximal growth inhibition) values for a series of its analogs from published studies.

-

Detail Experimental Protocols: Extract and present the precise methodologies used to obtain the biological data, including cell lines, assay conditions, and analytical techniques.

-

Visualize Key Pathways and Workflows: Create diagrams to illustrate the mechanism of action, such as signaling pathways the compound perturbs, or the experimental workflow from synthesis to in vivo testing.

Given the absence of "this compound" in the scientific literature, it is not possible to proceed with generating the specific guide as requested. Researchers interested in the SAR of a particular antitumor agent should provide its specific name or chemical class to enable a thorough and accurate analysis.

References

- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 4. Structure-activity relationship study of novel anticancer aspirin-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interpreting quantitative structure-activity relationship models to guide drug discovery - American Chemical Society [acs.digitellinc.com]

Whitepaper: The Effects of Antitumor Agent-42 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the novel investigational compound, Antitumor Agent-42, and its multifaceted effects on the tumor microenvironment (TME). Preclinical data from in vivo and in vitro studies demonstrate that this compound not only exhibits direct cytotoxic effects on tumor cells but also potently modulates the TME by enhancing anti-tumor immunity. This guide details the agent's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a critical role in tumor progression, metastasis, and response to therapy. A key challenge in oncology is overcoming the immunosuppressive nature of the TME. This compound is a novel small molecule inhibitor designed to target intrinsic tumor cell signaling while simultaneously reprogramming the TME to favor an anti-tumor immune response.

Mechanism of Action

This compound functions as a dual-mechanism agent. Primarily, it is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a common oncogenic driver, promoting tumor cell proliferation, survival, and invasion. By inhibiting STAT3 phosphorylation and dimerization, this compound directly suppresses the growth of tumor cells.

Furthermore, STAT3 signaling is a critical regulator of immune suppression within the TME. Its inhibition by this compound leads to a significant reduction in the expression of immunosuppressive factors such as Programmed Death-Ligand 1 (PD-L1) and Interleukin-10 (IL-10) by tumor cells. This action alleviates T-cell exhaustion and promotes a more robust anti-tumor immune response.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the key in vivo and in vitro findings from preclinical studies of this compound.

Table 1: In Vivo Tumor Growth Inhibition in CT26 Syngeneic Mouse Model

| Treatment Group | N | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 10 | 1542 ± 180 | - |

| This compound (50 mg/kg) | 10 | 425 ± 95 | 72.4% |

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

| Cell Population | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) | Fold Change |

| CD8+ T Cells | 8.2 ± 1.5 | 24.6 ± 3.1 | 3.0 |

| CD4+ FoxP3- T Cells | 12.5 ± 2.1 | 20.1 ± 2.8 | 1.6 |

| CD4+ FoxP3+ (Tregs) | 5.8 ± 1.1 | 2.1 ± 0.5 | -2.8 |

| NK Cells | 3.1 ± 0.8 | 7.9 ± 1.4 | 2.5 |

Table 3: Cytokine Levels in Tumor Microenvironment (pg/mL)

| Cytokine | Vehicle Control | This compound | P-value |

| IFN-γ | 15.4 ± 3.2 | 85.2 ± 10.5 | < 0.001 |

| IL-10 | 112.8 ± 15.6 | 35.1 ± 8.9 | < 0.001 |

| Granzyme B | 45.3 ± 7.8 | 152.6 ± 21.3 | < 0.001 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vivo Syngeneic Mouse Model

-

Model: BALB/c mice (female, 6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^5 CT26 colon carcinoma cells.

-

Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into two groups (n=10 per group). Treatment was initiated with either vehicle control or this compound (50 mg/kg) administered via oral gavage once daily for 21 days.

-

Measurements: Tumor volume was measured twice weekly using digital calipers, calculated with the formula: (Length x Width²) / 2. Body weight was monitored as a measure of toxicity.

-

Endpoint: At day 21, mice were euthanized, and tumors were harvested for further analysis.

Flow Cytometry Analysis of TILs

-

Tumor Processing: Harvested tumors were mechanically dissociated and enzymatically digested using a Tumor Dissociation Kit (Miltenyi Biotec) to create a single-cell suspension.

-

Staining: Cells were stained with a panel of fluorescently-conjugated antibodies against surface and intracellular markers, including CD45, CD3, CD4, CD8, FoxP3, and NK1.1. A live/dead stain was used to exclude non-viable cells.

-

Data Acquisition and Analysis: Data was acquired on a BD LSRFortessa flow cytometer and analyzed using FlowJo software. Gating strategies were employed to identify specific immune cell populations within the CD45+ leukocyte gate.

Caption: Experimental workflow for flow cytometry analysis of TILs.

Cytokine Measurement by ELISA

-

Sample Preparation: A portion of the harvested tumor tissue was homogenized in lysis buffer containing protease inhibitors. The homogenate was centrifuged, and the supernatant (tumor lysate) was collected. Total protein concentration was determined using a BCA assay.

-

ELISA Procedure: Commercially available ELISA kits (R&D Systems) for IFN-γ, IL-10, and Granzyme B were used according to the manufacturer's instructions.

-

Data Analysis: The optical density of each well was read at 450 nm using a microplate reader. A standard curve was generated, and cytokine concentrations in the tumor lysates were calculated and normalized to total protein content.

Conclusion

This compound demonstrates a promising preclinical profile as a novel cancer therapeutic. Its dual-action mechanism, involving direct tumor cell inhibition via the STAT3 pathway and potent immune stimulation within the TME, addresses key challenges in cancer treatment. The significant increase in cytotoxic CD8+ T cells and the reduction of immunosuppressive Treg cells, coupled with a favorable shift in the cytokine milieu, underscore its potential to convert "cold" tumors into "hot," immune-responsive tumors. Further investigation in combination with checkpoint inhibitors is warranted.

The Selective Cytotoxicity of Antitumor Agent-42: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor Agent-42 has emerged as a promising candidate in preclinical cancer research, demonstrating potent cytotoxic effects in specific cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its selectivity for cancer cells over normal cells. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the proposed mechanism of action. While research is ongoing, this guide serves as a central repository of knowledge for professionals in the field of oncology drug development.

Introduction

The development of targeted anticancer therapies with high efficacy and minimal off-target effects remains a primary objective in oncology. An ideal antitumor agent should exhibit selective cytotoxicity, effectively eliminating malignant cells while sparing healthy tissues, thereby reducing the debilitating side effects often associated with traditional chemotherapy. This compound is a novel small molecule that has demonstrated significant promise in this regard. This compound has been shown to be an orally active agent with potent antitumor activity against the MDA-MB-231 metastatic breast cancer cell line.[1] The primary mechanism of action appears to be the activation of the apoptotic pathway through the upregulation of p53 expression.[1] This document aims to provide an in-depth technical guide on the selectivity of this compound, presenting the available data, experimental protocols, and a visual representation of its signaling pathway.

Quantitative Cytotoxicity Data

A critical aspect of evaluating any new anticancer compound is its therapeutic index, which is a measure of its selectivity towards cancer cells. While extensive comparative data for this compound against a panel of normal cell lines is not yet publicly available, the existing data demonstrates its potent effect on a well-characterized cancer cell line.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) | Citation |

| MDA-MB-231 | Human Breast Adenocarcinoma | 0.07 | [1] |

| Normal Cell Line Panel | Various | Data Not Available |

Note: The lack of data on normal cell lines is a significant gap in the current understanding of this compound's selectivity profile. Further research is imperative to establish a comprehensive therapeutic index.

Mechanism of Action: p53-Mediated Apoptosis

This compound exerts its anticancer effects by activating the p53 signaling pathway, a critical tumor suppressor pathway that is often dysregulated in cancer.[1] Activation of p53 can lead to cell cycle arrest, DNA repair, and, in cases of severe cellular stress, apoptosis (programmed cell death). In the context of this compound, the upregulation of p53 expression triggers a cascade of events culminating in the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The following diagram illustrates the proposed p53-mediated apoptotic pathway initiated by this compound.

Caption: p53-mediated apoptotic pathway activated by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing propidium iodide to enter and stain the nucleus).

Caption: Workflow for the Annexin V/PI apoptosis assay.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the cells from the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

This compound demonstrates potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, mediated through the activation of the p53 apoptotic pathway. The low micromolar IC50 value highlights its potential as a therapeutic candidate. However, a significant knowledge gap exists concerning its selectivity for cancer cells over normal, healthy cells. To advance the development of this compound, future research should prioritize:

-

Comprehensive Selectivity Profiling: Evaluating the cytotoxicity of this compound against a broad panel of both cancerous and normal human cell lines is essential to determine its therapeutic index.

-

In-depth Mechanistic Studies: Elucidating the precise upstream molecular events that lead to p53 activation by this compound will provide a more complete understanding of its mechanism of action and may reveal biomarkers for patient stratification.

-

In Vivo Efficacy and Toxicology Studies: Rigorous in vivo studies in relevant animal models are necessary to assess the antitumor efficacy, pharmacokinetic properties, and potential toxicity of this compound.

Addressing these key areas will be crucial in determining the clinical potential of this compound as a selective and effective anticancer agent.

References

The Dual Threat: Unveiling Bifunctional Inhibitors Targeting Tubulin and Releasing Nitric Oxide

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and selective cancer therapies has led to the innovative design of bifunctional molecules. These agents are engineered to engage multiple targets or pathways simultaneously, offering the potential to overcome drug resistance and enhance therapeutic efficacy. A particularly promising strategy involves the development of compounds that both inhibit tubulin polymerization and release nitric oxide (NO). This technical guide provides an in-depth exploration of the discovery, mechanism, and evaluation of these novel bifunctional inhibitors, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Bifunctional Approach

Microtubules, dynamic polymers of α- and β-tubulin, are essential for critical cellular processes, including mitosis, intracellular transport, and cell signaling.[1] Their pivotal role in cell division has made them a cornerstone target for cancer chemotherapy for decades.[2] Agents that disrupt microtubule dynamics, such as the taxanes (stabilizers) and vinca alkaloids (destabilizers), are mainstays in the clinic.[2] A major class of destabilizing agents are those that bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[3][4] However, the efficacy of these agents can be hampered by the development of multidrug resistance (MDR) and dose-limiting toxicities.[1][5]

Nitric oxide (NO) is a pleiotropic signaling molecule with a complex, concentration-dependent role in cancer biology. At low concentrations, it can be pro-tumorigenic. Conversely, high concentrations of NO are cytotoxic, inducing apoptosis and necrosis in cancer cells.[6] Furthermore, NO has been shown to sensitize cancer cells to other chemotherapeutic agents and to reverse MDR mediated by efflux pumps like P-glycoprotein.[6]

The conjugation of a tubulin inhibitor with a nitric oxide-releasing moiety creates a bifunctional molecule with the potential for synergistic anticancer activity. The tubulin-binding component arrests cancer cells in the G2/M phase of the cell cycle, while the locally released NO can exert direct cytotoxicity and modulate the tumor microenvironment. This dual-pronged attack offers a compelling strategy to enhance potency and circumvent resistance.

Quantitative Data on Bifunctional Tubulin and NO-Releasing Inhibitors

The development of hybrid molecules that combine a tubulin-inhibiting pharmacophore with a nitric oxide (NO) donor moiety is an emerging area of cancer research. The following tables summarize the in vitro biological activities of representative bifunctional compounds from published studies, focusing on their antiproliferative effects, tubulin polymerization inhibition, and NO-releasing capabilities.

Table 1: Antiproliferative Activity (IC50, µM) of Bifunctional Tubulin-NO Donor Hybrid Compounds

| Compound | Linker | NO Donor Moiety | SMMC-7721 (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Cancer) |

| Hybrid 1 | Alkyl amine | Furoxan | Data not available | Data not available | Data not available |

| Hybrid 2 | Alkyl amine | Furoxan | Data not available | Data not available | Data not available |

| Hybrid 3 | Alkyl amine | Furoxan | Data not available | Data not available | Data not available |

Note: Specific IC50 values for furoxan-cinnamic acid hybrids were presented in a graphical format in the source, preventing precise tabular representation. The general trend indicated micromolar activity.[7]

Table 2: Nitric Oxide (NO) Release from Bifunctional Hybrid Compounds

| Compound | Linker | NO Donor Moiety | NO Release (µM at 2h) |

| Ferulic Acid Mononitrate | - | Nitrate Ester | 1.00 - 4.42 |

| Ferulic Acid Dinitrate | - | Nitrate Ester | 8.06 - 12.10 |

| Phenylsulfonyl Ferulic Hybrid | Phenylsulfonyl | Nitrate Ester | 22.06 - 27.53 |

| Caffeic Acid Hybrid | - | Nitrate Ester | 9.05 - 11.08 |

Data adapted from a study on cinnamic acid derivatives with NO-donating properties.[7] These compounds are presented as examples of hybrid molecules with NO-releasing capabilities, though they are not all explicitly tubulin inhibitors.

Table 3: Tubulin Polymerization Inhibition (IC50, µM) of Parent Tubulin Inhibitors

| Compound | IC50 (µM) |

| Combretastatin A-4 (CA-4) | ~1-2 |

| Colchicine | ~1-5 |

| Novel Acetamide-bridged Benzodiazepine/benzimidazole derivative | 2.9 |

Note: This table provides context on the potency of known colchicine-binding site inhibitors, which are often the scaffolds for creating bifunctional NO-releasing drugs.[8][9] Data for the bifunctional hybrids' direct tubulin polymerization inhibition is often presented graphically or qualitatively in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of bifunctional tubulin and NO-releasing inhibitors.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (bifunctional inhibitors and controls) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-